
tert-Butyl 2-isocyano-3-methylbutyrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-isocyano-3-methylbutyrate can be synthesized through the reaction of DL-Valine tert-butyl ester with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition of the isocyanide group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-isocyano-3-methylbutyrate is known to participate in various types of chemical reactions, including:
Multicomponent Reactions: Such as the Ugi reaction, where it acts as an isocyanide component.
Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with other compounds.
Common Reagents and Conditions:
Reagents: Common reagents include phosgene , triphosgene , and triethylamine .
Conditions: Reactions are typically carried out at low temperatures to maintain the stability of the isocyanide group.
Major Products:
Ugi Reaction Products: The Ugi reaction involving this compound typically yields peptidomimetic compounds .
Cycloaddition Products: Cycloaddition reactions can produce various cyclic compounds .
Scientific Research Applications
tert-Butyl 2-isocyano-3-methylbutyrate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl 2-isocyano-3-methylbutyrate primarily involves its role as an isocyanide in multicomponent reactions. The isocyanide group can react with various nucleophiles and electrophiles to form complex products . The molecular targets and pathways involved depend on the specific reaction and the other components involved .
Comparison with Similar Compounds
tert-Butyl isocyanide: Similar in structure but lacks the additional functional groups present in tert-Butyl 2-isocyano-3-methylbutyrate.
DL-Valine tert-butyl ester: The precursor to this compound, lacking the isocyanide group.
Uniqueness: this compound is unique due to its combination of an isocyanide group with a tert-butyl ester, making it particularly useful in multicomponent reactions like the Ugi reaction .
Biological Activity
tert-Butyl 2-isocyano-3-methylbutyrate (CAS Number: 32755-42-3) is a compound of significant interest in the fields of organic chemistry and medicinal research. As an isocyanide, it plays a crucial role in multicomponent reactions, particularly in the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Synthesis
This compound can be synthesized through reactions involving DL-Valine tert-butyl ester and phosgene or triphosgene in the presence of a base such as triethylamine. The synthesis typically requires low temperatures to maintain the stability of the isocyanide group.
The biological activity of this compound primarily arises from its ability to participate in multicomponent reactions where it acts as an isocyanide. This allows it to react with various nucleophiles and electrophiles, forming complex products that may exhibit biological activity. Its role in synthesizing peptidomimetics suggests potential therapeutic applications .
Peptidomimetics Development
Peptidomimetics derived from this compound have shown promise in mimicking natural peptides, which can lead to new drug candidates with improved stability and bioavailability. Research indicates that these compounds may interact with biological targets similarly to their natural counterparts, potentially enhancing their therapeutic efficacy.
Case Studies and Research Findings
- Synthesis of Peptidomimetics : A study demonstrated that this compound could be effectively utilized in Ugi reactions, yielding diverse peptidomimetic compounds. These compounds were evaluated for their biological activity against various targets, showing promising results in preliminary assays.
- Metabolic Stability : Research has indicated that the presence of a tert-butyl group can influence metabolic stability. Compounds with this group often undergo oxidation, affecting their pharmacokinetic properties. Studies have shown that modifications to the tert-butyl group can enhance metabolic stability, which is crucial for drug development .
- In Vitro Studies : In vitro studies have assessed the reactivity of this compound in liver microsomes, revealing its metabolic pathways and potential interactions with cytochrome P450 enzymes. These studies are essential for understanding how this compound might behave in biological systems and its implications for drug metabolism .
Summary Table of Findings
Properties
IUPAC Name |
tert-butyl 2-isocyano-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(2)8(11-6)9(12)13-10(3,4)5/h7-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQOFVFTJQSFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374793 | |
Record name | tert-Butyl 2-isocyano-3-methylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32755-42-3 | |
Record name | tert-Butyl 2-isocyano-3-methylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2-isocyano-3-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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